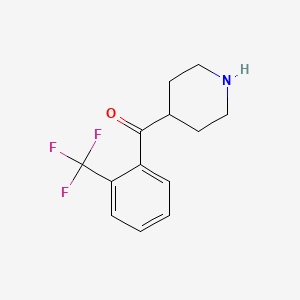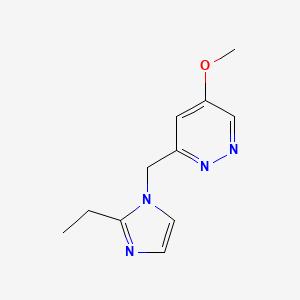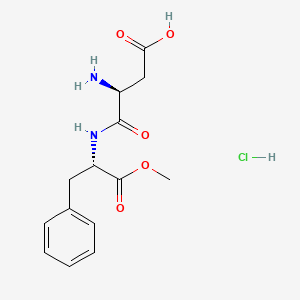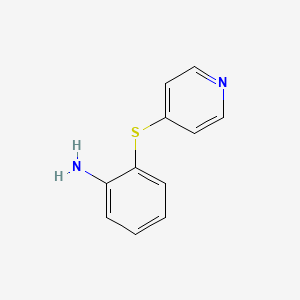
4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloro group, an ethyl group, and a phenylmethyl ether group, making it a highly substituted imidazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of deep eutectic solvents (DES) such as urea/zinc(II) dichloride has been reported to catalyze the synthesis of substituted imidazoles efficiently .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or deoxygenated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-4-methylimidazole: Another substituted imidazole with different functional groups.
1H-imidazole, 2-ethyl-4-methyl-: A closely related compound with similar structural features.
Uniqueness
4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15ClN2O |
|---|---|
Molecular Weight |
250.72 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole |
InChI |
InChI=1S/C13H15ClN2O/c1-2-12-15-11(13(14)16-12)9-17-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,16) |
InChI Key |
VZJKCKZFGDRFBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N1)COCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

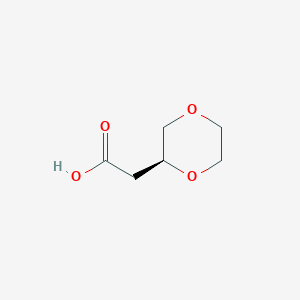
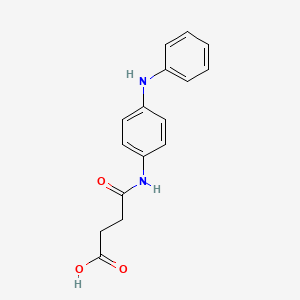

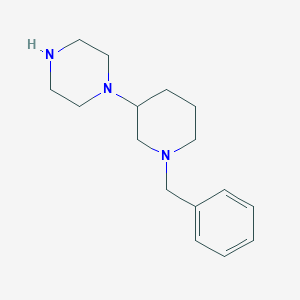
![Diethyl{6-[(5-fluoro-6-methoxy-4-methyl(8-quinolyl))amino]hexyl}amine](/img/structure/B8728497.png)
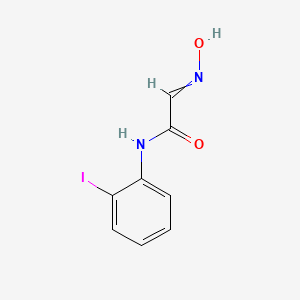
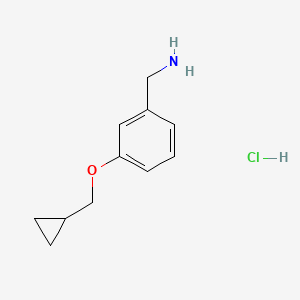
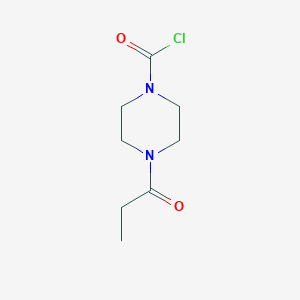
![3-[2-(2,4-dichloro-phenoxy)acetylamino]-N,N-dimethyl-benzamide](/img/structure/B8728525.png)
![5,7-Dibromo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B8728528.png)
